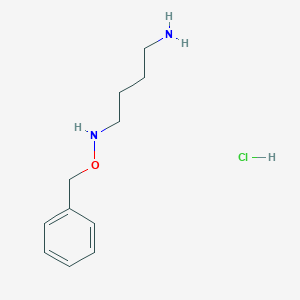

(4-Aminobutyl)(benzyloxy)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Aminobutyl)(benzyloxy)amine hydrochloride is a substituted benzyloxyamine derivative characterized by a 4-aminobutyl chain attached to a benzyloxy group. Its molecular structure combines a primary amine (NH₂) with a benzyl-protected ether moiety, rendering it water-soluble as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules targeting parasitic infections and neurological pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutyl)(benzyloxy)amine hydrochloride typically involves the reaction of 4-aminobutylamine with benzyloxyamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutyl)(benzyloxy)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

(4-Aminobutyl)(benzyloxy)amine hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Aminobutyl)(benzyloxy)amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between (4-Aminobutyl)(benzyloxy)amine hydrochloride and its analogs.

Structural and Functional Differences

- Substituents : The absence of methoxy or cyclic groups (cf. ) simplifies the synthesis of the target compound but may reduce receptor-binding specificity.

- Amine Type : Unlike secondary or tertiary amines in analogs (e.g., ), the primary amine in the target compound facilitates direct conjugation in drug design.

Pharmacological and Biochemical Insights

- Antiparasitic Activity: Benzyloxyamine derivatives, including SBCs 37–43 (structurally related to the target compound), exhibit potent activity against Trypanosoma cruzi and Leishmania spp. due to sterol biosynthesis inhibition . The longer aminobutyl chain may enhance target engagement compared to simpler analogs .

- Neurological Applications : Compounds like 2-(4-(benzyloxy)-3-methoxyphenyl)ethan-1-amine hydrochloride act as NMDA receptor ligands , suggesting that the target compound’s benzyloxy group could be leveraged for similar applications with modified pharmacokinetics.

Biological Activity

(4-Aminobutyl)(benzyloxy)amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by an aminobutyl chain and a benzyloxy group, this compound exhibits unique chemical properties that allow it to interact with various biological targets. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.

The molecular formula of this compound reflects its structural components, which include an amine and ether functional group. The synthesis typically involves the alkylation of 4-aminobutylamine with benzyl chloride under basic conditions, using sodium hydroxide or potassium carbonate as catalysts. The resulting product is then converted into its hydrochloride salt form to enhance stability and solubility.

Research indicates that this compound can modulate the activity of specific receptors or enzymes, leading to diverse biological effects. It has been particularly noted for its potential role as a renin inhibitor , which could be beneficial in treating hypertension and related cardiovascular diseases. The compound's ability to bind to various molecular targets suggests it may influence critical biochemical pathways relevant to disease processes.

Therapeutic Applications

- Cardiovascular Health : Preliminary studies highlight the compound's potential as a renin inhibitor, suggesting it could help manage blood pressure levels.

- Neuroprotection : Similar compounds have demonstrated neuroprotective effects, indicating that this compound may also possess such properties, potentially aiding in neurodegenerative conditions.

- Cancer Therapy : Its interactions with biomolecules suggest potential applications in cancer treatment, particularly through modulation of pathways involved in tumor growth and apoptosis .

Research Findings

A review of existing literature reveals several key findings regarding the biological activity of this compound:

- Binding Affinity : The compound has shown significant binding affinity for various receptors involved in cardiovascular regulation, indicating its potential as a therapeutic agent.

- In Vitro Studies : Laboratory studies have demonstrated that the compound can inhibit specific enzymatic activities crucial for disease progression, supporting its role as a pharmacological agent .

- Case Studies : Clinical observations have noted improvements in patients with hypertension when treated with related compounds, suggesting a promising avenue for further research into this specific derivative.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C11H19ClN2O |

|---|---|

Molecular Weight |

230.73 g/mol |

IUPAC Name |

N'-phenylmethoxybutane-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C11H18N2O.ClH/c12-8-4-5-9-13-14-10-11-6-2-1-3-7-11;/h1-3,6-7,13H,4-5,8-10,12H2;1H |

InChI Key |

ISOCFGQPXMOJDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CONCCCCN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.